

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Indane Amines

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Compound of Interest

Compound Name: 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

CAS No.: 2344679-84-9

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Executive Summary

This guide presents a technical comparison between non-fluorinated indane amines (specifically 2-aminoindane or 2-AI) and their ring-fluorinated counterparts (e.g., 5-fluoro-2-aminoindane or 5-FAI). The indane amine scaffold is a rigid analogue of amphetamine, restricted in conformation, which imparts distinct pharmacological properties.

The incorporation of fluorine at the 5-position of the indane ring acts as a bioisostere that fundamentally alters the compound's selectivity profile and metabolic fate. While 2-AI acts primarily as a catecholamine (DA/NE) releaser, 5-fluorination shifts activity towards the serotonin transporter (SERT), mimicking the "entactogenic" profile of MDMA-like compounds while significantly enhancing metabolic stability by blocking Para-hydroxylation.

Chemical & Physicochemical Profile

The introduction of a fluorine atom induces specific electronic and steric changes that drive biological differences.

Feature	2-Aminoindane (Non-Fluorinated)	5-Fluoro-2-Aminoindane (Fluorinated)	Impact of Fluorination
Structure	Bicyclic, rigid phenethylamine	5-Fluoro-substituted bicyclic system	Minimal steric perturbation (Van der Waals radius: H=1.20Å vs F=1.47Å).
Lipophilicity (LogP)	~1.8 - 2.0	~2.2 - 2.5	Increased: Enhances Blood-Brain Barrier (BBB) permeability.
Electronic Effect	Electron-rich aromatic ring	Electron-deficient ring (Inductive effect)	Reduces basicity of the amine (lower pKa), potentially altering transporter binding kinetics.
C-X Bond Energy	C-H (~98 kcal/mol)	C-F (~116 kcal/mol)	Metabolic Blockade: Resists oxidative cleavage by CYP450 enzymes.

Pharmacodynamics: The Selectivity Shift

The most critical functional difference lies in the Monoamine Transporter (MAT) selectivity. Non-fluorinated 2-AI is a selective norepinephrine (NET) and dopamine (DAT) releasing agent. Substitution at the 5-position (analogous to the 4-position on amphetamine) introduces steric bulk and lipophilicity that favors binding to the Serotonin Transporter (SERT).

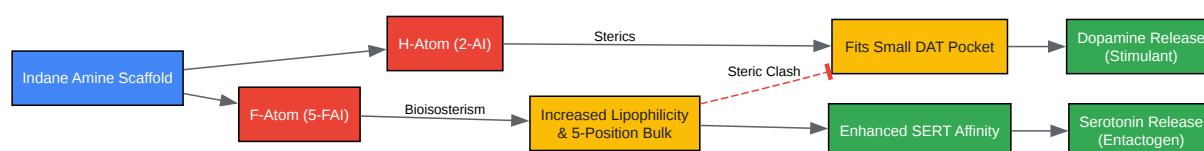
Comparative Binding & Efficacy

Data synthesized from comparative studies of 2-AI, 5-IAI, and MDAI [1, 2].

Target	2-Aminoindane (2-AI)	5-Substituted-2-AI (e.g., 5-FAI/5-IAI)	Mechanism Change
NET (Norepinephrine)	High Potency (IC50 ~100 nM)	High Potency	Retained noradrenergic activity (stimulant effect).
DAT (Dopamine)	Moderate Potency	Reduced Potency	Fluorination decreases DAT affinity, reducing addictive/reinforcing potential.
SERT (Serotonin)	Negligible Affinity (IC50 > 10 µM)	High Potency (IC50 < 500 nM)	The "Serotonergic Switch": Fluorination enables significant 5-HT release (entactogenic effect).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal logic of how fluorination alters the pharmacological pathway.



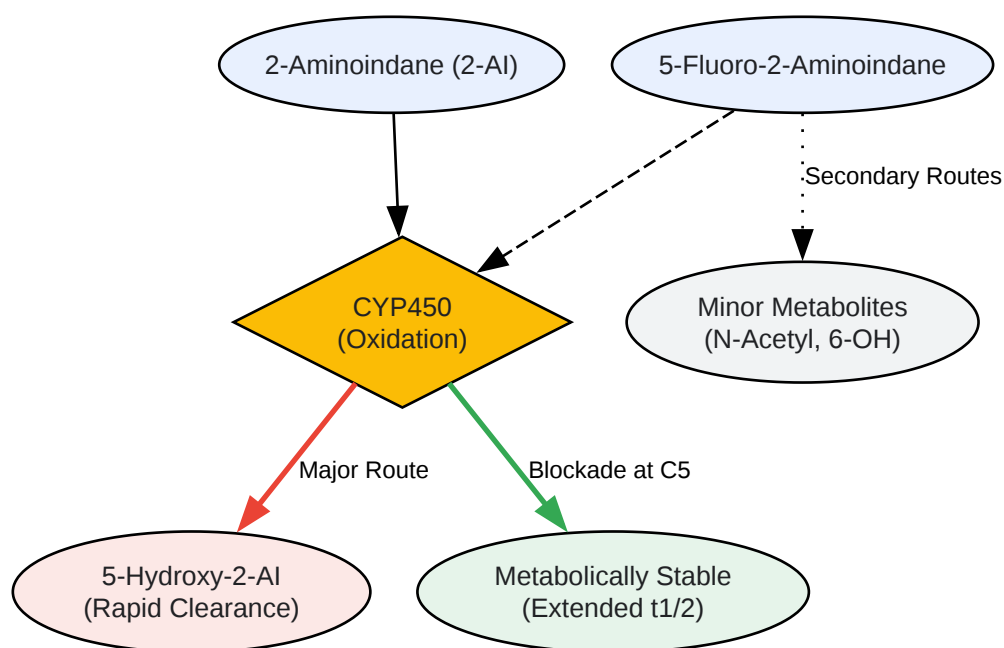
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Figure 1: SAR Logic Flow. Fluorination at the 5-position introduces lipophilic bulk that favors SERT interaction while sterically hindering the tighter DAT binding pocket, shifting the drug class from pure stimulant to entactogen.

Pharmacokinetics: Metabolic Stability

One of the primary advantages of fluorination in drug design is the blockade of metabolic degradation.

- 2-AI Metabolism: The primary route of clearance for 2-aminoindane is aromatic hydroxylation at the 5-position (para to the bridgehead), followed by glucuronidation. This leads to rapid clearance [3].
- 5-FAI Metabolism: The C-F bond is metabolically inert. CYP450 enzymes cannot oxidize the 5-position. This forces the metabolism to slower secondary routes (e.g., N-acetylation or hydroxylation at the less favorable 6-position), significantly extending the plasma half-life () [4].



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Figure 2: Metabolic Fate Comparison. The presence of Fluorine blocks the primary hydroxylation pathway, redirecting metabolism to slower routes and enhancing bioavailability.

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to be self-validating using reference standards.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293)

Objective: Determine IC₅₀ values for SERT, DAT, and NET.

- Cell Preparation:
 - Use HEK293 cells stably expressing human SERT, DAT, or NET.[1]
 - Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
- Compound Treatment:
 - Prepare serial dilutions of 2-AI and 5-FAI (1 nM to 100 μM) in assay buffer (Krebs-Ringer-HEPES).
 - Control: Use Cocaine (non-selective) and Fluoxetine (SERT-selective) as validation standards.
- Uptake Reaction:
 - Add fluorescent substrate (e.g., ASP+ for DAT/NET, IDT307 for SERT) or radiolabeled monoamine (H-5-HT, H-DA).
 - Incubate for 10 min at 37°C.
- Quantification:
 - Terminate reaction with ice-cold buffer. Wash 3x.
 - Measure fluorescence (RFU) or scintillation counts (CPM).
- Analysis:
 - Fit data to non-linear regression (Sigmoidal dose-response).

- Validation Criterion: The IC₅₀ of Fluoxetine at SERT must be < 50 nM for the assay to be valid.

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (

) and half-life.

- Incubation System:
 - Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
 - Test compound concentration: 1 μ M (to ensure first-order kinetics).
- Initiation:
 - Pre-incubate microsomes + compound for 5 min at 37°C.
 - Initiate with NADPH-regenerating system (1 mM NADP⁺, isocitrate, isocitrate dehydrogenase).
- Sampling:
 - Sample at t = 0, 5, 15, 30, 60 min.
 - Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis (LC-MS/MS):
 - Monitor parent ion depletion over time.
 - Plot $\ln(\% \text{ Remaining})$ vs. time. Slope =
.
◦ Calculate
.

- Expected Result: 2-AI should show rapid depletion (min); 5-FAI should show >80% remaining at 60 min.

Safety & Toxicology Notes

- Neurotoxicity: Non-fluorinated MDAI is documented as non-neurotoxic [5]. However, fluorinated amphetamines (e.g., 4-FA, PCA) have a mixed history. While 4-FA is generally considered less neurotoxic than chlorinated analogues (PCA), the strong serotonin release induced by 5-FAI carries a risk of Serotonin Syndrome if combined with MAOIs or SSRIs.
- Hyperthermia: Both 2-AI and 5-FAI can induce hyperthermia, but the mechanism differs (NET-mediated for 2-AI vs. SERT/NET-mediated for 5-FAI).

References

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